2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a brominated heterocyclic compound characterized by the presence of an imidazo[2,1-b][1,3]thiazole core structure with a bromine atom at the 2-position and a formyl group at the 5-position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna and topoisomerase ii .
Mode of Action
Related compounds have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .
Result of Action
Related compounds have been shown to cause dna double-strand breaks and cell death . Additionally, some compounds have shown dose-dependent antiproliferative effects against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-5-formylthiazole with an appropriate imidazole derivative in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) for amination.
Major Products Formed:
Oxidation: 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 2-Hydroxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.
Substitution: 2-Aminoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.
Scientific Research Applications
2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is structurally similar to other brominated imidazo[2,1-b]thiazoles, but its unique formyl group at the 5-position sets it apart. Some similar compounds include:
2-Bromoimidazo[2,1-b]thiazole-5-carboxylic acid: Lacks the formyl group.
2-Bromoimidazo[2,1-b]thiazole-5-methanol: Contains a methanol group instead of a formyl group.
These compounds may exhibit different chemical reactivity and biological activities due to their structural differences.
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-2-9-4(3-10)1-8-6(9)11-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWTJURFVYMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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